molecular formula C12H23NO2 B1466459 1-(2-Ethylbutyl)piperidine-3-carboxylic acid CAS No. 1466011-74-4

1-(2-Ethylbutyl)piperidine-3-carboxylic acid

Cat. No.: B1466459
CAS No.: 1466011-74-4
M. Wt: 213.32 g/mol
InChI Key: SVFXIOAJUFBTDS-UHFFFAOYSA-N
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Description

1-(2-Ethylbutyl)piperidine-3-carboxylic acid is a chemical compound with the CAS Number 1466011-74-4 and a molecular formula of C12H23NO2 . It belongs to the class of piperidine carboxamides, which have been identified in scientific research as a promising series for the development of new antimalarial therapies . While this specific analog is noted as a screening hit, related compounds in the series demonstrate potent activity against Plasmodium falciparum malaria parasites, including multidrug-resistant strains, by acting as selective, non-covalent inhibitors of the Plasmodium falciparum proteasome β5 (Pfβ5) active site . The piperidine carboxamide scaffold is of significant research interest due to its species selectivity, which minimizes activity against human proteasome isoforms, and its low propensity to generate resistance in parasites . This makes the series a valuable tool for investigating novel mechanisms for targeting parasitic infections. This product is intended for research use only in a laboratory setting and is strictly not for diagnostic, therapeutic, or personal use. All necessary safety information should be consulted before handling.

Properties

IUPAC Name

1-(2-ethylbutyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-3-10(4-2)8-13-7-5-6-11(9-13)12(14)15/h10-11H,3-9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFXIOAJUFBTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridinecarboxylic Acid Precursors

One of the most established routes to piperidinecarboxylic acids is the catalytic hydrogenation of pyridinecarboxylic acid isomers. This method has been documented in patent CN102174011A, which describes the preparation of 3-piperidinecarboxylic acid (nipecotic acid) by hydrogenating 3-pyridinecarboxylic acid under controlled conditions:

  • Catalyst : Palladium on carbon (Pd/C), typically 5% Pd content
  • Solvent : Water
  • Reaction conditions :
    • Temperature: 90–100 °C
    • Pressure: 4–5 MPa hydrogen pressure
    • Reaction time: 3–4 hours
  • Procedure :
    • The pyridinecarboxylic acid, water, and Pd/C are loaded into an autoclave.
    • The system is purged with nitrogen to remove oxygen, then hydrogen is introduced.
    • Hydrogenation proceeds until no starting material remains, monitored by sampling.
    • The catalyst is filtered off, and the solution is concentrated under reduced pressure to remove about 50% moisture.
    • Addition of methanol induces crystallization of the piperidinecarboxylic acid, which is isolated by cooling and centrifugation.

This method yields high-purity nipecotic acid with molar yields around 85% relative to the starting pyridinecarboxylic acid.

Alkylation of Piperidine-3-carboxylic Acid

To obtain 1-(2-Ethylbutyl)piperidine-3-carboxylic acid , the key step after obtaining the piperidine-3-carboxylic acid core is the N-alkylation with 2-ethylbutyl moiety. While direct literature on this exact alkylation is limited, general synthetic strategies for N-alkylation of piperidine derivatives include:

  • Alkyl halide substitution : Reacting piperidine-3-carboxylic acid or its protected derivatives with 2-ethylbutyl bromide or chloride under basic conditions (e.g., NaH, K2CO3) in polar aprotic solvents such as DMF or acetonitrile.
  • Reductive amination : Using 2-ethylbutanal with piperidine-3-carboxylic acid or its derivatives in the presence of a reducing agent like sodium triacetoxyborohydride.

Protection of the carboxylic acid group (e.g., as methyl or tert-butyl ester) is often employed to prevent side reactions during alkylation.

Protection and Functional Group Transformations

For selective reactions, the carboxylic acid can be protected as esters, such as tert-butyl esters, which are stable under basic alkylation conditions and can be removed later by acid treatment. For example, tert-butyl 3-(cyanoMethyl)piperidine-1-carboxylate has been synthesized and further reduced to aldehyde or alcohol intermediates using diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C to 20 °C). This approach allows stepwise functionalization of the piperidine ring and side chains.

Detailed Preparation Protocol (Hypothetical Based on Literature)

Step Reagents & Conditions Purpose Notes
1. Hydrogenation of 3-pyridinecarboxylic acid 3-pyridinecarboxylic acid, Pd/C (5%), H2, water, 90–100 °C, 4–5 MPa, 3–4 h Reduction of pyridine ring to piperidine ring Yields nipecotic acid (3-piperidinecarboxylic acid) with >85% purity
2. Protection of carboxylic acid Nipecotic acid, tert-butyl alcohol, acid catalyst (e.g., HCl) Formation of tert-butyl ester Protects acid for selective N-alkylation
3. N-Alkylation Protected nipecotic acid, 2-ethylbutyl bromide, base (K2CO3 or NaH), DMF, room temp to 60 °C Introduction of 2-ethylbutyl group on nitrogen Reaction monitored by TLC or HPLC
4. Deprotection Acidic conditions (e.g., TFA in DCM) Removal of tert-butyl ester to regenerate carboxylic acid Final purification by recrystallization or chromatography

Research Findings and Analysis

  • The hydrogenation step is critical for obtaining the saturated piperidine ring with high stereochemical integrity and purity. Use of Pd/C catalyst under controlled temperature and pressure ensures efficient conversion without over-reduction or side reactions.

  • Protection of the carboxylic acid as a tert-butyl ester is a common and effective strategy to prevent acid-base side reactions during N-alkylation. This step is well-documented in the synthesis of related piperidine derivatives.

  • N-Alkylation with branched alkyl halides such as 2-ethylbutyl bromide requires careful control of reaction conditions to avoid multiple alkylations or elimination side reactions. The choice of base and solvent impacts yield and selectivity.

  • Emerging photocatalytic homologation methods offer potential for future streamlined syntheses but currently are more applicable to simple carboxylic acids rather than complex substituted piperidines.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Purity (%) CAS RN Key Features
1-(2-Ethylbutyl)piperidine-3-carboxylic acid 2-Ethylbutyl C₁₂H₂₁NO₂ 227.30 Not reported N/A Not available High lipophilicity, branched alkyl
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid 6-Methylpyrazinyl C₁₁H₁₅N₃O₂ 221.25 185–186.5 97 930111-02-7 Aromatic heterocycle enhances π-π interactions
1-(2,2-Difluoroethyl)piperidine-3-carboxylic acid 2,2-Difluoroethyl C₈H₁₁F₂NO₂ 199.18 Not reported 95 18729-72-1 Fluorinated substituent increases metabolic stability
1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic acid dihydrochloride Pyridin-3-ylmethyl C₁₂H₁₆N₂O₂·2HCl 220.27 (free base) Not reported ≥98 887445-00-3 Charged pyridyl group improves solubility
Ethyl 1-Boc-3-piperidinecarboxylate tert-Butoxycarbonyl (Boc) C₁₃H₂₃NO₄ 257.33 Not reported N/A 16606-55-6 Protected carboxylic acid for synthetic intermediates

Biological Activity

1-(2-Ethylbutyl)piperidine-3-carboxylic acid is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylbutyl group and a carboxylic acid functional group. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C12H23NO2C_{12}H_{23}NO_2 with a molecular weight of approximately 213.32 g/mol. Its structure is essential for its interaction with biological targets, influencing its pharmacokinetics and dynamics.

Biological Activity Overview

Research indicates that piperidine derivatives, including this compound, exhibit various biological activities:

  • Inhibition of Enzymes : Studies have shown that certain piperidine derivatives can act as inhibitors of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. This inhibition could have implications for metabolic disorders such as diabetes .
  • Antiviral Properties : There is emerging evidence suggesting that piperidine derivatives may possess antiviral properties. For instance, molecular modeling studies indicate potential interactions with viral proteins, which could inhibit viral replication .

Case Studies

  • Inhibition of PDHK : A study highlighted the efficacy of piperidine derivatives in inhibiting PDHK, which is significant in regulating glucose metabolism. The findings suggest that these compounds can modulate metabolic pathways, potentially aiding in the treatment of conditions like type 2 diabetes .
  • Antiviral Activity : A recent investigation into novel antiviral agents included this compound among other compounds. The study utilized molecular docking techniques to assess the binding affinity of the compound to viral proteins, indicating promising antiviral activity that warrants further investigation .

Data Tables

Biological Activity Mechanism/Target Reference
PDHK InhibitionModulates glucose metabolism
Antiviral ActivityPotential interaction with viral proteins

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for producing 1-(2-Ethylbutyl)piperidine-3-carboxylic acid with high purity?

  • Methodological Answer : A multi-step synthesis involving piperidine ring functionalization and alkylation is typically employed. Key steps include:

  • N-Alkylation : React piperidine-3-carboxylic acid with 2-ethylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to achieve ≥95% purity. Confirm purity via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
  • Quality Control : Validate batch consistency using NMR (¹H/¹³C) and mass spectrometry to detect residual solvents or byproducts .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR (400 MHz, DMSO-d6) should show characteristic peaks: δ 1.2–1.6 (m, ethylbutyl chain), δ 2.8–3.4 (piperidine ring protons), and δ 12.5 (broad, carboxylic acid proton). ¹³C NMR confirms carbonyl (δ ~175 ppm) and quaternary carbons .
  • Chromatography : Pair reverse-phase HPLC with UV detection (λ = 210 nm) to assess purity and retention time reproducibility .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 65.4%, H: 9.5%, N: 5.1%) to rule out hydrates or salt forms .

Q. How do solvent systems influence the solubility of this compound in experimental setups?

  • Methodological Answer :

  • Polar Solvents : Moderately soluble in DMSO (10–20 mg/mL) and methanol (5–10 mg/mL) due to the carboxylic acid group.
  • Nonpolar Solvents : Limited solubility in hexane or chloroform (<1 mg/mL).
  • Optimization : For biological assays, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to minimize solvent interference. Conduct dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, if conflicting IC₅₀ values arise, test compound stability under assay conditions (pH, temperature) via LC-MS .
  • Batch Variability : Analyze salt content (e.g., TFA vs. HCl salts) and residual solvents using ion chromatography, as these can alter bioactivity .
  • Theoretical Modeling : Apply density functional theory (DFT) to predict protonation states or tautomeric forms that may affect receptor binding .

Q. What factorial design approaches optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variables : Test temperature (40–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF) in a 2³ factorial design .
  • Response Surface Methodology (RSM) : Use central composite design to model yield (%) and purity (%) as responses. Prioritize factors with Pareto charts to identify critical parameters (e.g., temperature > solvent) .
  • Validation : Replicate optimal conditions (e.g., 80°C, 0.5 eq K₂CO₃, DMF) across 3–5 batches to confirm robustness .

Q. What computational strategies predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer :

  • Reaction Pathway Simulation : Employ quantum mechanical/molecular mechanical (QM/MM) methods to model alkylation transition states. Software like Gaussian or ORCA can calculate activation energies for alternative pathways .
  • Machine Learning : Train models on existing piperidine derivative datasets to predict regioselectivity or byproduct formation. Use descriptors like electrophilicity index or frontier molecular orbital energies .
  • Experimental Feedback : Integrate computational predictions with high-throughput screening (HTS) to iteratively refine reaction conditions .

Data Contradiction Analysis Framework

  • Case Study : If NMR data conflicts with computational predictions (e.g., unexpected diastereomer formation):
    • Re-examine Synthesis : Verify alkylating agent stereochemistry and reaction pH.
    • Advanced Spectroscopy : Use 2D NMR (COSY, NOESY) to assign stereochemistry definitively .
    • Theoretical Validation : Re-run DFT calculations with solvent correction (e.g., PCM model for DMSO) to align predictions with experimental data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Ethylbutyl)piperidine-3-carboxylic acid
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1-(2-Ethylbutyl)piperidine-3-carboxylic acid

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